molecular formula C9H9N3O6 B14437890 Methyl [(3,5-dinitrophenyl)methyl]carbamate CAS No. 80179-81-3

Methyl [(3,5-dinitrophenyl)methyl]carbamate

Cat. No.: B14437890
CAS No.: 80179-81-3
M. Wt: 255.18 g/mol
InChI Key: IHAIDPHSNOPENR-UHFFFAOYSA-N
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Description

Methyl [(3,5-dinitrophenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a methyl group, which is further connected to a 3,5-dinitrophenyl group. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(3,5-dinitrophenyl)methyl]carbamate typically involves the reaction of 3,5-dinitrobenzyl chloride with methyl carbamate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 60-80°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also helps in reducing the production time and minimizing the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Methyl [(3,5-dinitrophenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbamate group under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitrophenyl derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Methyl [(3,5-dinitrophenyl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Employed in studies related to enzyme inhibition, particularly acetylcholinesterase inhibitors.

    Medicine: Investigated for its potential use in developing drugs for treating neurological disorders.

    Industry: Utilized in the production of pesticides and herbicides due to its insecticidal properties.

Mechanism of Action

The mechanism of action of methyl [(3,5-dinitrophenyl)methyl]carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in the development of insecticides and drugs for neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [(3,5-dinitrophenyl)methyl]carbamate
  • Propyl [(3,5-dinitrophenyl)methyl]carbamate
  • Butyl [(3,5-dinitrophenyl)methyl]carbamate

Uniqueness

Methyl [(3,5-dinitrophenyl)methyl]carbamate is unique due to its specific molecular structure, which imparts distinct chemical properties. The presence of the 3,5-dinitrophenyl group enhances its reactivity and makes it a potent inhibitor of acetylcholinesterase. Additionally, the methyl group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in chemistry, biology, and industry.

Properties

CAS No.

80179-81-3

Molecular Formula

C9H9N3O6

Molecular Weight

255.18 g/mol

IUPAC Name

methyl N-[(3,5-dinitrophenyl)methyl]carbamate

InChI

InChI=1S/C9H9N3O6/c1-18-9(13)10-5-6-2-7(11(14)15)4-8(3-6)12(16)17/h2-4H,5H2,1H3,(H,10,13)

InChI Key

IHAIDPHSNOPENR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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